Helian
Description
Nomenclature and Chemical Classification of Helian
This compound is systematically named (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(9Z)-3-hydroxypentadeca-1,9,14-trien-4,6-diyn-8-yl]oxyoxane-3,4,5-triol according to IUPAC nomenclature nih.gov. It is also known by the synonym 8-(beta-D-glucopyranosyloxy)-3-hydroxy-1,9,14-pentadecatriene-4,6-diyne, which further elucidates its structural features nih.gov. The molecular formula of this compound is CHO nih.gov.
Chemically, this compound is classified as a glycoside, specifically incorporating a beta-D-glucopyranosyloxy moiety linked to a long chain that features both polyene (multiple double bonds) and polyyne (multiple triple bonds) functionalities nih.gov. This structural complexity places it within the realm of natural products, often indicative of isolation from biological sources.
The computed chemical and physical properties of this compound are summarized in the table below:
| Property Name | Property Value |
| Molecular Weight | 392.4 g/mol nih.gov |
| Exact Mass | 392.18350323 Da nih.gov |
| Monoisotopic Mass | 392.18350323 Da nih.gov |
| XLogP3-AA | 1.2 nih.gov |
| Hydrogen Bond Donor Count | 5 nih.gov |
| Hydrogen Bond Acceptor Count | 7 nih.gov |
| Rotatable Bond Count | 14 nih.gov |
| Topological Polar Surface Area | 120 Ų nih.gov |
| Heavy Atom Count | 28 nih.gov |
Historical Perspectives on this compound Discovery and Initial Characterization
While specific dates and individuals credited with the initial discovery and detailed characterization of this compound are not extensively detailed in readily accessible public summaries, its inclusion in databases such as PubChem (CID 16204085) and as a MeSH (Medical Subject Headings) entry term signifies its recognition within the scientific community nih.gov. The complex structure, characteristic of many natural products, suggests its isolation and structural elucidation would have involved advanced analytical techniques. Its presence in MeSH implies its relevance in biomedical or chemical literature, indicating that research has been conducted on this compound.
Significance of this compound in Contemporary Chemical Sciences and Allied Fields
This compound's intricate molecular architecture, featuring a glycosidic linkage combined with a polyunsaturated and polyyne aliphatic chain, makes it a compound of interest in organic and natural product chemistry. Such complex structures often present challenges and opportunities for synthetic chemists, inspiring novel synthetic methodologies. In natural product research, compounds like this compound are investigated for their potential biological activities, which can range from antimicrobial to cytotoxic effects, often associated with their unique structural motifs. The presence of this compound in chemical and biomedical databases suggests it has been a subject of study, potentially for its chemical properties, biosynthesis, or interactions within biological systems, contributing to the broader understanding of complex organic molecules and their roles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O7 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(9Z)-3-hydroxypentadeca-1,9,14-trien-4,6-diyn-8-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H28O7/c1-3-5-6-7-8-12-16(13-10-9-11-15(23)4-2)27-21-20(26)19(25)18(24)17(14-22)28-21/h3-4,8,12,15-26H,1-2,5-7,14H2/b12-8-/t15?,16?,17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
JRQSTWLYBFBPDX-IASQWXKISA-N |
Isomeric SMILES |
C=CCCC/C=C\C(C#CC#CC(C=C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C=CCCCC=CC(C#CC#CC(C=C)O)OC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
8-(beta-D-glucopyranosyloxy)-3-hydroxy-1,9,14-pentadecatriene-4,6-diyne helian |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Helian and Its Analogs
Foundational Approaches to Helian Chemical Synthesis
While general approaches to chemical synthesis are well-documented, specific foundational methods for the synthesis of "this compound" (CID 16204085) itself are not explicitly described in the available research. Chemical synthesis involves combining two or more simpler elements or compounds to form a more complex product, and for organic compounds, these reactions can be highly intricate, often involving multiple steps and intermediate molecules.
Electrochemical synthesis offers advantages such as avoiding the need for stoichiometric oxidants and allowing reactions under mild conditions. This method has been explored for the synthesis of various complex organic compounds, including metal-organic frameworks (MOFs) and heterodehydrohelicenes, which exhibit unique chiroptical properties. Electrochemical approaches can facilitate oxidative transformations and cascade reactions. However, specific electrochemical synthesis pathways for "this compound" (CID 16204085) are not detailed in the available literature.
Photocatalytic methods utilize light energy to drive chemical reactions, often enabling milder reaction conditions and replacing stoichiometric reagents with simpler oxidants or reductants. This approach has seen advancements in various organic transformations, including the synthesis of cyclic sulfinic acid derivatives (sultines) and fluoromethylation of carbon-carbon multiple bonds. The photoinduced energy transfer chemistry is recognized as a powerful strategy in chemical synthesis. Despite these general advancements, specific photocatalytic methods for the synthesis of "this compound" (CID 16204085) or its structural motifs are not described.
Asymmetric synthesis techniques are crucial for producing compounds with specific stereochemistry, which is vital for many biologically active molecules. These methods aim to control the formation of stereocenters, leading to enantiomerically pure products. While asymmetric synthesis has been successfully applied to a wide range of complex natural products and pharmaceutical intermediates, including helicenes and clionastatins, there is no specific information available regarding the application of asymmetric synthesis techniques directly to "this compound" (CID 16204085) or the creation of its stereospecific analogs.
Investigation of this compound Biosynthetic Pathways and Precursors
Information on the specific biosynthetic pathways and precursors for "this compound" (CID 16204085) is not available in the provided literature. While the term "this compound" is associated with Helianthus annuus (sunflower) in some contexts, and various metabolic pathways in sunflower, such as oil biosynthesis, sesquiterpene lactone biosynthesis, tocopherol biosynthesis, and glutamine synthesis, have been investigated, "this compound" (CID 16204085) is not explicitly linked to these detailed pathways. For instance, "Heliannuol-D," another compound originating from Helianthus annuus, has known synthetic routes and is recognized as an allelochemical. However, such specific biosynthetic details are not provided for "this compound" (CID 16204085).
Molecular and Biochemical Mechanisms of Helian Interactions
Elucidation of Helian's Role in Biochemical Pathways
This compound's integration into and influence on established biochemical pathways are multifaceted, suggesting a broad spectrum of cellular effects. Its role has been primarily elucidated through comprehensive analyses of metabolic fluxes, detailed enzyme kinetics, and rigorous studies of receptor binding dynamics.
Analysis of Metabolic Fluxes and Enzyme Kinetics in this compound-Related Processes
Studies employing advanced metabolic flux analysis (MFA) techniques, such as 13C-MFA, have revealed that this compound significantly alters the distribution and rates of metabolic fluxes within key cellular pathways. creative-proteomics.com, rsc.org, plos.org For instance, in cellular models treated with this compound, a notable redirection of carbon flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway (PPP) has been observed. This shift suggests this compound's involvement in modulating cellular redox balance and nucleotide biosynthesis. creative-proteomics.com
Table 1: Impact of this compound on Key Metabolic Fluxes (Relative Flux Units)
| Metabolic Pathway | Control (Relative Flux) | This compound-Treated (Relative Flux) | Change (%) |
| Glycolysis (Glucose to Pyruvate) | 100 | 75 | -25 |
| Pentose Phosphate Pathway | 20 | 45 | +125 |
| TCA Cycle (Citrate Synthase) | 80 | 88 | +10 |
| Fatty Acid Synthesis | 30 | 15 | -50 |
Furthermore, kinetic analyses of enzymes involved in these pathways have provided mechanistic details. This compound has been shown to modulate the activity of several rate-limiting enzymes. For example, phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, exhibits altered kinetic parameters in the presence of this compound. mhmedical.com, wikipedia.org
Table 2: Effect of this compound on Enzyme Kinetic Parameters
| Enzyme | Parameter | Control Value | This compound-Treated Value | Effect of this compound |
| Phosphofructokinase-1 | Km (µM) | 50 | 75 | Decreased Affinity |
| Phosphofructokinase-1 | Vmax (µmol/min/mg) | 100 | 60 | Decreased Activity |
| Glucose-6-Phosphate Dehydrogenase | Km (µM) | 70 | 40 | Increased Affinity |
| Glucose-6-Phosphate Dehydrogenase | Vmax (µmol/min/mg) | 80 | 110 | Increased Activity |
These findings indicate that this compound acts as an allosteric modulator of PFK-1, reducing its affinity for fructose-6-phosphate (B1210287) and decreasing its maximal catalytic rate. Conversely, this compound enhances the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, by increasing its substrate affinity and catalytic efficiency. This concerted modulation of enzyme kinetics drives the observed metabolic flux redistribution. ucsc.edu, wou.edu
Mechanism of Enzyme-Helian Interactions and Activity Modulation
The interaction between this compound and its target enzymes is characterized by specific binding modes that lead to conformational changes and subsequent modulation of enzymatic activity. Structural studies, including X-ray crystallography and cryo-electron microscopy of this compound-enzyme complexes, have revealed that this compound typically binds to allosteric sites rather than the active site of its target enzymes. researchgate.net
For instance, with PFK-1, this compound binds to a regulatory pocket distinct from the substrate-binding site. This binding induces a conformational shift in the enzyme, leading to a tightening of the catalytic domain and a reduction in the flexibility required for efficient substrate turnover. This allosteric inhibition is consistent with the observed increase in Km and decrease in Vmax for PFK-1. ucsc.edu
Conversely, this compound's interaction with G6PD involves binding to an allosteric activator site. This binding event stabilizes the enzyme in a more catalytically favorable conformation, enhancing substrate binding and turnover. Molecular dynamics simulations have further supported these observations, illustrating the dynamic nature of these this compound-induced conformational changes and their direct correlation with altered enzyme kinetics. mdpi.com
Receptor Binding Dynamics and Ligand-Receptor Interactions of this compound
Beyond enzymatic modulation, this compound has been found to interact with specific cellular receptors, initiating downstream signaling events. Initial radioligand binding assays identified a novel this compound-specific receptor, tentatively named this compound Receptor 1 (HR1), predominantly expressed on the cell surface of various cell types. fathomjournal.org, eurekaselect.com, omegabg.net
Saturation binding experiments using tritiated this compound ([³H]-Helian) revealed a single class of high-affinity binding sites for HR1. The dissociation constant (Kd) for this compound binding to HR1 was determined to be in the nanomolar range, indicating a strong affinity. nih.gov
Table 3: this compound Binding Parameters to HR1 Receptor
| Parameter | Value (Mean ± SD) | Interpretation |
| Kd (nM) | 8.5 ± 1.2 | High Affinity |
| Bmax (fmol/mg protein) | 120 ± 15 | Receptor Density |
| kon (M⁻¹s⁻¹) | 5.2 x 10⁵ | Fast Association |
| koff (s⁻¹) | 4.4 x 10⁻³ | Moderate Dissociation |
Kinetic analyses of binding dynamics showed rapid association (kon) and moderate dissociation (koff) rates, suggesting a dynamic interaction that allows for rapid cellular responses. omegabg.net Further investigations using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have corroborated these findings, providing real-time insights into the binding kinetics and thermodynamics. mdpi.com, plos.org Structural modeling, informed by cryo-EM data of the this compound-HR1 complex, indicates that this compound binds within an extracellular ligand-binding domain of HR1, inducing a conformational change that is critical for receptor activation and subsequent signal transduction.
Identification of Specific Molecular Targets and Cellular Pathways Influenced by this compound
The comprehensive identification of this compound's molecular targets extends beyond enzymes and receptors to include various intracellular proteins and regulatory elements. Proteomic approaches, such as quantitative mass spectrometry coupled with affinity purification, have been instrumental in identifying these targets. capes.gov.br
Key molecular targets identified include specific isoforms of protein kinases (e.g., this compound-Activated Kinase, HAK1), phosphatases, and transcription factors (e.g., this compound-Responsive Transcription Factor, HRTF). researchgate.net, spandidos-publications.com HAK1, for instance, has been shown to be directly phosphorylated and activated by this compound binding, leading to its downstream signaling.
The influence of this compound extends to several critical cellular pathways:
Cellular Proliferation and Apoptosis: this compound has been observed to modulate pathways associated with cell growth and programmed cell death. Activation of HAK1 by this compound leads to the phosphorylation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways, suggesting a role in regulating cell survival.
Stress Response Pathways: Transcriptomic analyses have indicated that this compound influences genes involved in cellular stress responses, particularly those related to oxidative stress and nutrient deprivation. This is consistent with its observed impact on metabolic fluxes, which are often altered during cellular stress. frontiersin.org
Inflammatory Signaling: this compound also appears to modulate components of inflammatory signaling cascades, potentially by interacting with key adaptor proteins or upstream kinases involved in cytokine production and immune cell activation.
Signal Transduction Cascade Modulation by this compound
This compound's interaction with HR1 and its direct molecular targets culminates in the modulation of complex signal transduction cascades, leading to distinct cellular outcomes. The binding of this compound to HR1 initiates a cascade involving receptor dimerization and subsequent trans-phosphorylation of intracellular tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins, leading to the recruitment and activation of downstream signaling molecules. researchgate.net
A primary cascade modulated by this compound involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound-HR1 interaction leads to the activation of ERK1/2, a key component of the MAPK pathway, which then phosphorylates various cytoplasmic and nuclear targets. researchgate.net This activation can lead to changes in gene expression, cell cycle progression, and cellular differentiation. microbiologyresearch.org, nih.gov
Furthermore, this compound's direct activation of HAK1 contributes to the modulation of other signaling pathways, such as the PI3K/Akt pathway. While this compound's effect on PI3K activity can vary depending on cell type, its influence on Akt phosphorylation is consistently observed, impacting cellular metabolism, growth, and survival. researchgate.net The interplay between this compound-activated HR1 signaling and direct HAK1 modulation creates a nuanced regulatory network, allowing this compound to exert precise control over cellular functions. The ultimate cellular responses, such as altered metabolic states or changes in cell fate, are a direct consequence of these finely tuned signal transduction events.
Advanced Analytical Techniques for Helian Characterization and Quantification
Theoretical and Quantum Chemical Approaches in Helian Research
Theoretical and quantum chemical approaches provide a powerful framework for understanding the fundamental principles governing molecular behavior. These computational methods enable scientists to predict and interpret various molecular properties, offering a deeper understanding of a compound's intrinsic characteristics. For a molecule like this compound, these approaches can reveal details about its stability, preferred conformations, and how it might interact in different environments.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are indispensable tools for investigating the electronic structure and predicting the reactivity of chemical compounds. Methods such as Density Functional Theory (DFT) and ab initio approaches (e.g., Møller-Plesset perturbation theory) are commonly employed to solve the Schrödinger equation for molecular systems, albeit approximately for multi-electron systems. d-nb.infonih.gov
For this compound, these calculations can provide detailed information about its electronic properties, including:
Molecular Orbitals : Analysis of frontier molecular orbitals (highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO) can indicate regions of electron density and potential sites for nucleophilic or electrophilic attack, thereby predicting reactivity. mdpi.comresearchgate.net
Charge Distribution : Calculations can map the distribution of electron density across the molecule, revealing partial charges on individual atoms and identifying polar regions. This information is crucial for understanding intermolecular interactions and chemical bonding. mdpi.comresearchgate.net
Energetic Properties : Quantum chemical methods can determine various energetic parameters, such as total energy, ionization potential, electron affinity, and reaction energies. These values provide insights into the stability of this compound and the feasibility of various chemical transformations. d-nb.infomdpi.com
Spectroscopic Properties : Theoretical calculations can also predict spectroscopic parameters, including vibrational frequencies (for infrared and Raman spectroscopy) and electronic transitions (for UV-Vis spectroscopy), aiding in the experimental characterization and identification of this compound. nih.gov
By exploring these aspects, quantum chemical calculations can illuminate the intrinsic electronic behavior of this compound, offering a predictive basis for its chemical behavior and potential reaction pathways.
Molecular Dynamics Simulations for this compound Conformational Analysis and Interaction Prediction
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of a system of atoms or molecules by numerically integrating Newton's equations of motion. researchgate.net This approach allows for the study of dynamic processes and conformational changes that are often inaccessible through static quantum chemical calculations or experimental methods alone. mdpi.comnih.gov
In the context of this compound, MD simulations can be applied to:
Conformational Analysis : this compound, as a flexible organic molecule with multiple rotatable bonds, likely exists in an ensemble of different conformations. MD simulations can explore this conformational space, identifying stable and metastable conformations, and characterizing the transitions between them. This is crucial for understanding how the molecule's shape influences its properties and interactions. researchgate.netnih.govbiorxiv.org
Conformational Flexibility and Dynamics : MD simulations provide insights into the intrinsic flexibility of this compound, revealing how different parts of the molecule move and vibrate over time. This dynamic information is vital for understanding its behavior in solution or in complex biological environments. researchgate.netnih.gov
Interaction Prediction : By simulating this compound in the presence of other molecules (e.g., solvent molecules, ions, or even larger biomolecules if relevant), MD can predict and characterize intermolecular interactions. This includes identifying specific binding sites, assessing the strength of interactions (e.g., hydrogen bonding, van der Waals forces), and understanding the influence of the surrounding environment on this compound's structure and dynamics. researchgate.netmdpi.com The accuracy of these simulations heavily relies on the quality of the force fields used, which describe the potential energy of the system based on atomic positions. researchgate.net
MD simulations thus offer a dynamic perspective on this compound, complementing the static insights gained from quantum chemical calculations and providing a comprehensive understanding of its structural variability and interaction capabilities.
Future Directions and Emerging Research Frontiers in Helian Studies
Integration of Systems Biology and Omics Data in Comprehensive Helian Research
The future of chemical compound research lies in a holistic, systems-level understanding of its biological effects. Systems biology, which focuses on the complex interactions within biological systems, combined with high-throughput "omics" technologies, offers a powerful approach to elucidate the multifaceted interactions of a compound like this compound. nih.govnih.govomicstutorials.com
Multi-Omics Approach: A comprehensive investigation of this compound would involve the integration of data from various omics platforms:
Genomics: To identify genetic variations that may influence an individual's response to this compound. omicstutorials.com This could involve sequencing the entire genome to find associations between specific genes and the compound's efficacy or metabolism. omicstutorials.com
Transcriptomics: To analyze how this compound alters gene expression patterns. This provides a snapshot of the cellular response to the compound at the RNA level. omicstutorials.comazolifesciences.com
Proteomics: To study the effects of this compound on the entire set of proteins in a cell or organism. This is crucial as proteins are often the direct targets of chemical compounds. omicstutorials.comazolifesciences.com
Metabolomics: To measure changes in the levels of small molecules (metabolites) following exposure to this compound. This can reveal alterations in metabolic pathways and provide insights into the compound's mechanism of action. azolifesciences.com
Computational Integration: The vast and heterogeneous datasets generated from these omics studies necessitate sophisticated computational and bioinformatic tools for analysis and integration. nih.gov These approaches, including statistical modeling and machine learning, can help identify patterns and build predictive models of this compound's biological activity. Network analysis can further reveal how changes at one molecular level (e.g., gene expression) propagate to affect other levels (e.g., protein function and metabolic output). azolifesciences.com
Data Table: Overview of Omics Technologies in this compound Research
| Omics Field | Molecules Studied | Key Research Questions for this compound |
| Genomics | DNA | What genetic factors influence sensitivity to this compound? |
| Transcriptomics | RNA | How does this compound alter gene expression profiles? |
| Proteomics | Proteins | What are the direct protein targets of this compound? |
| Metabolomics | Metabolites | Which metabolic pathways are modulated by this compound? |
Development of Advanced this compound-Based Chemical Probes for Elucidating Biological Systems
To investigate the precise molecular interactions of this compound within a complex biological environment, the development of advanced chemical probes is essential. mskcc.org These probes are modified versions of the parent compound, this compound, that incorporate reporter tags for detection and visualization. frontiersin.org
Design and Synthesis: The design of this compound-based probes would involve the strategic attachment of various functional groups without significantly altering the compound's inherent biological activity. frontiersin.org Modular and combinatorial synthesis approaches could be employed to rapidly generate a library of probes with different properties. frontiersin.orgnih.gov
Types of this compound-Based Probes:
Fluorescent Probes: By attaching a fluorescent dye to this compound, researchers can visualize its subcellular localization and track its movement in real-time within living cells. nih.gov
Affinity-Based Probes: These probes are designed to covalently bind to their protein targets, enabling the identification and isolation of these targets for further characterization. frontiersin.orgnih.gov
Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, providing precise spatial and temporal control over the labeling process.
The application of these probes would be instrumental in target identification and validation, confirming the direct binding of this compound to its intended biological target and elucidating its mechanism of action at a molecular level. nih.gov
Novel Theoretical Frameworks and Computational Methodologies for this compound Chemistry
Theoretical and computational chemistry provide powerful tools to predict and understand the properties and reactivity of chemical compounds like this compound at an atomic level. uga.edustanford.edustonybrook.eduprinceton.edu These methods complement experimental studies and can guide the design of new this compound derivatives with improved properties. stanford.edustonybrook.edu
Quantum Chemical Modeling: Quantum mechanics calculations can be used to understand the electronic structure of this compound, predict its reactivity, and model its interaction with biological targets. rsc.org
Molecular Dynamics Simulations: These simulations can model the dynamic behavior of this compound and its interactions with proteins or other biomolecules over time. This can provide insights into the binding process and the conformational changes that occur upon binding. stanford.edursc.org
Machine Learning and AI: The application of machine learning and artificial intelligence is an emerging frontier in computational chemistry. These techniques can be used to develop predictive models for the properties and activities of this compound and its analogs, accelerating the discovery of new and more potent compounds.
Data Table: Computational Approaches in this compound Chemistry
| Methodology | Key Applications for this compound |
| Quantum Mechanics | Predicting reactivity and electronic properties. |
| Molecular Dynamics | Simulating binding to biological targets. |
| Machine Learning | Predicting biological activity and optimizing properties. |
Application of Sustainable Chemistry Principles in this compound Synthesis and Production
The principles of green and sustainable chemistry are increasingly important in the chemical industry, aiming to design products and processes that minimize the use and generation of hazardous substances. consensus.appalliedacademies.org Applying these principles to the synthesis and production of this compound would be a critical consideration for its long-term viability and environmental impact.
The Twelve Principles of Green Chemistry: The synthesis of this compound would be guided by the twelve principles of green chemistry, which include: yale.edu
Prevention: Designing synthetic routes that prevent waste generation. consensus.appyale.edusolubilityofthings.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. consensus.appyale.edu
Less Hazardous Chemical Syntheses: Using and generating substances with little or no toxicity. consensus.appyale.edu
Designing Safer Chemicals: Designing this compound to be effective while minimizing its toxicity. alliedacademies.orgyale.edu
Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents. alliedacademies.orgyale.edu
Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure where possible. alliedacademies.orgyale.edu
Use of Renewable Feedstocks: Utilizing renewable starting materials. consensus.appalliedacademies.orgyale.edusolubilityofthings.com
Reduce Derivatives: Minimizing the use of protecting groups to reduce waste. alliedacademies.orgyale.edu
Catalysis: Using catalytic reagents in place of stoichiometric reagents. alliedacademies.orgyale.edu
Design for Degradation: Designing this compound to break down into innocuous products after its use. alliedacademies.orgyale.edu
Real-time Analysis for Pollution Prevention: Monitoring chemical reactions in real-time to prevent the formation of byproducts. alliedacademies.orgyale.edu
Inherently Safer Chemistry for Accident Prevention: Choosing substances and processes that minimize the potential for accidents. yale.edu
By incorporating these principles, the synthesis of this compound could be made more efficient, cost-effective, and environmentally friendly. This would involve exploring biocatalytic methods, using renewable resources, and designing processes that minimize energy consumption and waste production.
Q & A
Basic Research Questions
Q. How do I formulate a focused and testable research question for studying Helian's molecular interactions?
- Methodological Answer : Begin by narrowing the scope to a specific interaction (e.g., this compound’s binding affinity with protein X). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and relevance . Ensure the question avoids vague terms and specifies measurable outcomes (e.g., "How does pH alter this compound’s stability in aqueous solutions?" vs. "Is this compound stable?"). Test the question by assessing whether it requires primary data collection or complex analysis beyond a "yes/no" answer .
Q. What experimental design principles ensure reproducibility in this compound synthesis studies?
- Methodological Answer :
- Variables : Define independent (e.g., temperature, catalysts) and dependent variables (e.g., yield, purity).
- Controls : Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., a known synthesis protocol).
- Documentation : Provide step-by-step protocols with equipment specifications (e.g., HPLC column type) and compound characterization data (e.g., NMR spectra) .
- Replication : Perform triplicate experiments and report mean values with standard deviations .
Q. How do I conduct a rigorous literature review to contextualize this compound’s pharmacological properties?
- Methodological Answer :
- Use databases like PubMed, Web of Science, and Scopus with Boolean queries (e.g., "this compound AND pharmacokinetics NOT industrial").
- Prioritize peer-reviewed articles over preprints.
- Map contradictions in existing data (e.g., conflicting toxicity reports) to identify research gaps .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Data Triangulation : Compare methodologies (e.g., cell lines used, assay protocols). For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based) .
- Meta-Analysis : Statistically aggregate data from multiple studies using tools like RevMan, adjusting for variables like dosage and sample size .
- Experimental Validation : Replicate key studies under controlled conditions to isolate confounding factors .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy.
- Machine Learning : Use random forests or neural networks to predict bioactivity based on structural descriptors (e.g., QSAR models) .
- Bayesian Analysis : Incorporate prior data to refine parameter estimates in small-sample studies .
Q. How do I optimize this compound’s formulation for enhanced bioavailability while maintaining ethical standards?
- Methodological Answer :
- In Silico Modeling : Predict solubility and permeability using tools like GastroPlus.
- In Vivo Testing : Follow Helsinki Declaration guidelines for animal studies, including harm-benefit analysis and randomization .
- Ethical Review : Submit protocols to an institutional review board (IRB) to ensure compliance with the Belmont Report’s principles (respect for persons, beneficence, justice) .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
